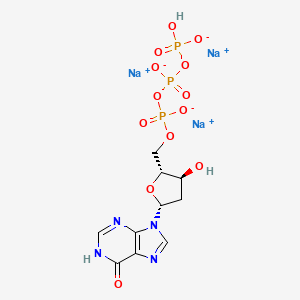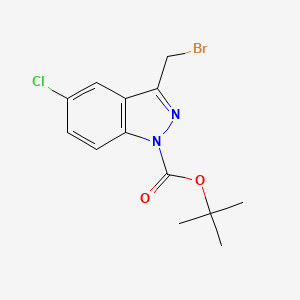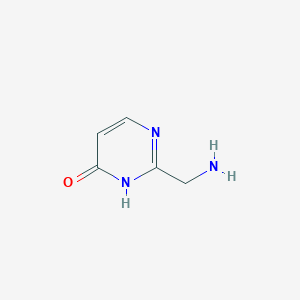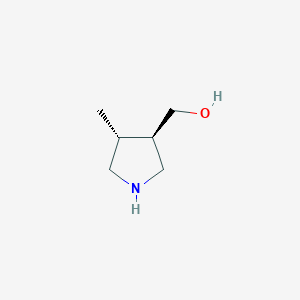
2'-Deoxyinosine-5'-triphosphate trisodium salt
概要
説明
2’-Deoxyinosine-5’-triphosphate trisodium salt is a synthetic nucleotide analog. It is a stable compound often used in various biochemical and molecular biology applications. The compound is known for its role in studies involving DNA and RNA, particularly in processes such as nitrosative deamination .
作用機序
Target of Action
The primary target of 2’-Deoxyinosine-5’-triphosphate trisodium salt, also known as dITP, is DNA. It is used by cells for the synthesis of DNA with the help of DNA polymerase .
Mode of Action
dITP is formed by nitrosative deamination processes that deaminate adenosine in DNA and RNA . It interacts with its targets by being incorporated into the DNA structure during the replication process .
Biochemical Pathways
The biochemical pathway affected by dITP is the DNA synthesis pathway. During DNA replication, dITP is incorporated into the growing DNA strand by DNA polymerase . This can lead to mutations, as dITP is a non-standard nucleotide.
Result of Action
The incorporation of dITP into DNA can result in mutations, as it is a non-standard nucleotide. This can potentially lead to errors in DNA replication and transcription, affecting the function of genes and proteins .
Action Environment
The action of dITP is influenced by the cellular environment. Factors such as the presence of DNA polymerase, the rate of DNA replication, and the balance of other deoxynucleotides can all affect the incorporation of dITP into DNA. Additionally, the stability of dITP can be affected by factors such as pH and temperature .
生化学分析
Biochemical Properties
2’-Deoxyinosine-5’-triphosphate trisodium salt may be formed by nitrosative deamination processes such as those that deaminate adenosine in DNA and RNA . This compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions .
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2’-Deoxyinosine-5’-triphosphate trisodium salt involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of 2’-Deoxyinosine-5’-triphosphate trisodium salt vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are yet to be conducted .
Metabolic Pathways
2’-Deoxyinosine-5’-triphosphate trisodium salt is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyinosine-5’-triphosphate trisodium salt involves the deamination of adenosine in DNA and RNA. This process can be achieved through nitrosative deamination, where nitrous acid or related compounds are used to remove the amino group from adenosine, resulting in the formation of inosine derivatives .
Industrial Production Methods: Industrial production of 2’-Deoxyinosine-5’-triphosphate trisodium salt typically involves large-scale chemical synthesis under controlled conditions. The process ensures high purity and yield, making the compound suitable for commercial and research purposes .
化学反応の分析
Types of Reactions: 2’-Deoxyinosine-5’-triphosphate trisodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized nucleotides, while substitution reactions can produce modified nucleotides with different functional groups .
科学的研究の応用
2’-Deoxyinosine-5’-triphosphate trisodium salt has a wide range of applications in scientific research:
Chemistry: Used in the study of nucleotide analogs and their chemical properties.
Biology: Plays a role in understanding DNA and RNA modifications, particularly in the context of nitrosative deamination.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer research.
類似化合物との比較
- 2’-Deoxyadenosine-5’-triphosphate sodium salt
- 2’-Deoxycytidine-5’-triphosphate disodium salt
- 2’-Deoxyuridine-5’-triphosphate sodium salt
Comparison: 2’-Deoxyinosine-5’-triphosphate trisodium salt is unique due to its specific role in nitrosative deamination studies. Unlike other nucleotide analogs, it is particularly useful in understanding the effects of deamination on DNA and RNA. Its stability and reactivity make it a valuable tool in various research applications .
特性
IUPAC Name |
trisodium;[[[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N4O13P3.3Na/c15-5-1-7(14-4-13-8-9(14)11-3-12-10(8)16)25-6(5)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;;/h3-7,15H,1-2H2,(H,20,21)(H,22,23)(H,11,12,16)(H2,17,18,19);;;/q;3*+1/p-3/t5-,6+,7+;;;/m0.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYSVBOUQFJKCI-PWDLANNDSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=CNC3=O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4Na3O13P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95648-77-4 | |
| Record name | Inosine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, trisodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.334 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Chloro{(S)-(+)-5,5'-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole}(p-cymene)ruthenium(II) chloride](/img/structure/B3030699.png)
![9-Bromo-10-[3-(2-naphthalenyl)phenyl]-anthracene](/img/structure/B3030701.png)

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B3030704.png)

![4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B3030707.png)


![{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B3030713.png)
![6-Fluorobenzo[D]oxazole-2-carboxylic acid](/img/structure/B3030715.png)

![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanol](/img/structure/B3030718.png)
![4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate](/img/structure/B3030719.png)

